molecular formula C9H6BrNO B1275478 5-(2-Bromophenyl)-1,3-oxazole CAS No. 328270-70-8

5-(2-Bromophenyl)-1,3-oxazole

Cat. No. B1275478
M. Wt: 224.05 g/mol
InChI Key: JLTHLCLAPCIKJJ-UHFFFAOYSA-N
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Description

The compound "5-(2-Bromophenyl)-1,3-oxazole" is a derivative of 1,3-oxazole, a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromine atom on the phenyl ring at the 2-position indicates potential reactivity for further chemical modifications, such as cross-coupling reactions, which are commonly employed in the synthesis of biologically active molecules and materials with specific physical properties .

Synthesis Analysis

The synthesis of 2,5-disubstituted-1,3-oxazoles, which includes derivatives like "5-(2-Bromophenyl)-1,3-oxazole," can be achieved through the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole followed by reaction with various electrophiles. This method provides a versatile route to a wide range of substituted oxazoles, which can be further functionalized through nucleophilic displacement reactions . Additionally, the Suzuki-Miyaura cross-coupling reaction has been employed to synthesize biphenyl oxazole derivatives, indicating that similar methodologies could be applicable for the synthesis of "5-(2-Bromophenyl)-1,3-oxazole" derivatives .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be optimized and investigated using computational methods such as Gaussian09 software. Studies on similar bromophenyl oxazole derivatives have shown that the optimized structures are consistent with experimental data, and the molecular properties such as HOMO-LUMO analysis can provide insights into charge transfer within the molecule . The crystal structure of related compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been determined by single-crystal X-ray diffraction, revealing intramolecular and intermolecular hydrogen bonding that stabilizes the molecular conformation .

Chemical Reactions Analysis

Bromophenyl oxazoles are reactive intermediates that can undergo various chemical reactions. The bromine substituent makes them suitable for cross-coupling reactions, as demonstrated in the synthesis of biphenyl oxazole derivatives . These reactions are typically carried out under mild conditions and can yield a diverse array of products with high selectivity and yield. The reactivity of such compounds can be further explored using computational methods to predict global reactivity descriptors and local nucleophilic/electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl oxazoles can be characterized by spectroscopic methods such as FT-IR, NMR, and mass spectroscopy. The presence of bromine and the oxazole ring influences the electronic properties of the molecule, which can be analyzed through NBO analysis and MEP calculations. These studies can reveal the stability of the molecule, hyper-conjugative interactions, and charge delocalization. The first hyperpolarizability of such compounds suggests potential for nonlinear optical (NLO) applications . Additionally, the antimicrobial properties of these compounds have been reported, indicating their potential use in medicinal chemistry .

Scientific Research Applications

1. Catalytic Synthesis and Medicinal Applications

5-(2-Bromophenyl)-1,3-oxazole and related compounds have been extensively researched for their applications in catalytic synthesis and medicinal chemistry. A comprehensive review highlights the metal-based catalytic strategies for synthesizing 1,3-oxazole derivatives, underscoring their significance in medicinal, pharmaceutical, and material sciences due to their structural versatility (Shinde et al., 2022).

2. Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal potentials of 1,3-oxazole derivatives. For example, research on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrated promising antimicrobial properties against Gram-positive pathogens, particularly in combating biofilm-associated infections (Apostol et al., 2022). Additionally, novel 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs showed significant antifungal activity against various fungal strains (Terzioğlu Klip et al., 2010).

3. Anticancer Potential

Research on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles has shed light on their anticancer properties. One study found that certain derivatives exhibited notable activity against specific cancer cell lines, suggesting their potential as leads for developing new antitumor agents (Zyabrev et al., 2022).

4. Fluorescent Probes in Lipid Membranes

2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole have been investigated as fluorescent probes for studying lipid membranes. These probes are used to monitor the physicochemical properties of membranes, and their distribution and location within the membranes have been analyzed through fluorescence spectroscopy and molecular dynamics simulations (Posokhov & Kyrychenko, 2018).

Safety And Hazards

Bromophenyl compounds can pose various safety hazards. For instance, 5-(2-Bromophenyl)-1H-tetrazole may cause respiratory irritation, serious eye irritation, and skin irritation .

Future Directions

Bromophenyl compounds continue to be an area of active research, with potential applications in various fields such as medicinal chemistry and materials science . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating their biological activities.

properties

IUPAC Name

5-(2-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTHLCLAPCIKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396322
Record name 5-(2-bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2-Bromophenyl)-1,3-oxazole

CAS RN

328270-70-8
Record name 5-(2-bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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